1-[5-(3-Cyclohexylamino-2-hydroxy-propoxy)-1-ethyl-2-methyl-1H-indol-3-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-Cyclohexylamino-2-hydroxy-propoxy)-1-ethyl-2-methyl-1H-indol-3-yl]-ethanone is a complex organic compound with a unique structure that includes an indole ring, a cyclohexylamino group, and a hydroxy-propoxy side chain
Preparation Methods
The synthesis of 1-[5-(3-Cyclohexylamino-2-hydroxy-propoxy)-1-ethyl-2-methyl-1H-indol-3-yl]-ethanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the cyclohexylamino group.
Attachment of the Hydroxy-Propoxy Side Chain: The hydroxy-propoxy side chain can be attached through etherification reactions, where an alcohol group reacts with an alkyl halide.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[5-(3-Cyclohexylamino-2-hydroxy-propoxy)-1-ethyl-2-methyl-1H-indol-3-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylamino group or the hydroxy-propoxy side chain, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(3-Cyclohexylamino-2-hydroxy-propoxy)-1-ethyl-2-methyl-1H-indol-3-yl]-ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Biological Research: It can be used as a tool compound to study various biological processes, such as signal transduction pathways and receptor-ligand interactions.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-(3-Cyclohexylamino-2-hydroxy-propoxy)-1-ethyl-2-methyl-1H-indol-3-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[5-(3-Cyclohexylamino-2-hydroxy-propoxy)-1-ethyl-2-methyl-1H-indol-3-yl]-ethanone can be compared with other similar compounds, such as:
3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid: This compound has a similar cyclohexylamino group and hydroxy side chain but differs in its overall structure and functional groups.
1-Cyclohexyl-3-[4-[3-(cyclohexylamino)-2-hydroxy-propoxy]phenyl]urea: This compound also contains a cyclohexylamino group and hydroxy-propoxy side chain but has a different core structure.
Properties
IUPAC Name |
1-[5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-4-24-15(2)22(16(3)25)20-12-19(10-11-21(20)24)27-14-18(26)13-23-17-8-6-5-7-9-17/h10-12,17-18,23,26H,4-9,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVLWGQVXVQCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CNC3CCCCC3)O)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.